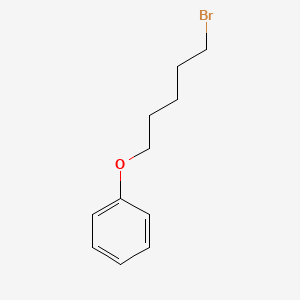

5-Phenoxypentyl Bromide

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromopentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGRHTGNGQSCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177467 | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-72-8 | |

| Record name | [(5-Bromopentyl)oxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Methodologies for 5 Phenoxypentyl Bromide

Established Synthetic Routes and Reaction Conditions

The traditional and most widely employed methods for the synthesis of 5-Phenoxypentyl Bromide are rooted in well-established reaction mechanisms. These routes have been refined over time to improve yields and purity of the final product.

Williamson Ether Synthesis Approaches and Variations

The Williamson ether synthesis stands as a cornerstone for the formation of ethers and is a principal method for synthesizing this compound. wikipedia.org This S\textsubscript{N}2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org

A common and direct approach to this compound involves the reaction of sodium phenoxide with a dibromoalkane, specifically 1,5-dibromopentane (B145557). In this reaction, the phenoxide ion acts as a nucleophile, displacing one of the bromide ions from the pentane (B18724) chain.

The reaction is typically carried out in a suitable solvent that can dissolve both the ionic sodium phenoxide and the organic dibromoalkane. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the S\textsubscript{N}2 mechanism. jk-sci.com The temperature of the reaction is a critical parameter and is generally maintained between 50 to 100 °C to ensure a reasonable reaction rate without promoting side reactions. wikipedia.org

An analogous synthesis of 1-Bromo-5-cyclopentyloxypentane from 1,5-dibromopentane and sodium cyclopentoxide involves refluxing the reactants for 18 hours. This suggests that a similar extended reaction time may be necessary for the synthesis of this compound to achieve a good yield.

A significant challenge in the synthesis of this compound using 1,5-dibromopentane is the potential for a second substitution reaction, leading to the formation of 1,5-diphenoxypentane as a byproduct. To favor the desired monobrominated product, careful control of the stoichiometry of the reactants is crucial.

By using a molar excess of the dibromoalkane (1,5-dibromopentane) relative to sodium phenoxide, the probability of a single phenoxide molecule reacting with a dibromoalkane molecule is increased, while the likelihood of a second substitution on the already formed this compound is minimized. This stoichiometric imbalance ensures that there is a higher concentration of the unreacted dibromoalkane available for the phenoxide to react with, statistically favoring the formation of the mono-substituted product. The unreacted excess 1,5-dibromopentane can then be removed from the reaction mixture during the purification process, typically through distillation.

| Reactant 1 | Reactant 2 | Molar Ratio (Phenoxide:Dibromoalkane) | Key Condition | Desired Product |

| Sodium Phenoxide | 1,5-Dibromopentane | < 1:1 | Excess of Dibromoalkane | This compound |

| Sodium Phenoxide | 1,5-Dibromopentane | ≥ 1:1 | Risk of di-substitution | 1,5-Diphenoxypentane (byproduct) |

Nucleophilic Substitution Reactions Preceding Bromination

An alternative synthetic strategy involves a two-step process where the ether linkage is formed first, followed by a bromination reaction. This approach can offer better control over the final product and may be advantageous if the starting materials are more readily available or if the direct Williamson ether synthesis with a dibromoalkane proves to be low-yielding due to the formation of byproducts.

In this pathway, phenol (B47542) can be reacted with a pentyl chain already containing a different leaving group, such as a tosylate or a different halide like chloride, and a terminal hydroxyl group. For instance, phenol can be reacted with 5-chloro-1-pentanol (B147386) in the presence of a base to form 5-phenoxypentan-1-ol. This intermediate alcohol can then be converted to the desired this compound through a subsequent bromination reaction. Standard brominating agents such as phosphorus tribromide (PBr\textsubscript{3}) or hydrobromic acid (HBr) can be employed for this transformation. This method avoids the issue of di-substitution encountered with dibromoalkanes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations, including the Williamson ether synthesis. ajrconline.orgajrconline.org The application of microwave irradiation can significantly reduce the reaction time from hours to minutes. ajrconline.org This rapid heating is due to the direct interaction of the microwaves with the polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. ajrconline.org

In the context of synthesizing this compound, a mixture of phenol, 1,5-dibromopentane, and a base such as potassium carbonate can be subjected to microwave irradiation. The reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. indexcopernicus.com The use of microwave heating can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

| Synthesis Method | Typical Reaction Time | Key Advantage |

| Conventional Heating | 1-8 hours wikipedia.org | Established and well-understood |

| Microwave-Assisted | Minutes ajrconline.orgnih.gov | Rapid reaction rates, higher yields |

Solvent-Free Synthesis Conditions and Efficiency

Conducting the Williamson ether synthesis under solvent-free conditions offers significant environmental and economic advantages by reducing waste and simplifying the purification process. Phase-transfer catalysts (PTCs) are often employed in these solvent-free reactions to facilitate the interaction between the reactants, which may exist in different phases (e.g., a solid base and a liquid alkyl halide).

For the synthesis of this compound, a solid base like potassium carbonate or sodium hydroxide (B78521) can be used along with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). The PTC transports the phenoxide anion from the solid phase or an aqueous phase into the organic phase where it can react with the 1,5-dibromopentane. This technique can lead to high yields and selectivity for the desired product. The combination of solvent-free conditions with microwave irradiation can further enhance the efficiency of the synthesis.

| Condition | Catalyst | Benefit |

| Solvent-Free | Phase-Transfer Catalyst | Reduced waste, simplified workup |

| Solvent-Free with Microwave | Phase-Transfer Catalyst | Accelerated reaction, high efficiency |

Emerging Synthetic Strategies

The synthesis of this compound, a key intermediate in various chemical syntheses, is evolving beyond traditional methods. Modern research focuses on developing more efficient, sustainable, and scalable synthetic pathways. These emerging strategies prioritize the use of advanced catalytic systems, adherence to green chemistry principles, and the implementation of continuous processing technologies to optimize the production of this versatile alkyl halide.

Catalytic Approaches in C-Br Bond Formation

The formation of the carbon-bromine (C-Br) bond is the crucial step in the synthesis of this compound. Catalytic methods are at the forefront of innovation, offering alternatives to stoichiometric reagents that are often less efficient and generate more waste. These approaches aim to enhance reaction rates, improve selectivity, and operate under milder conditions.

One of the primary routes to this compound is the nucleophilic substitution of 5-phenoxypentanol. Advanced catalytic systems are being explored to facilitate this transformation. Phase-transfer catalysis (PTC) represents a significant strategy, particularly in reactions involving an aqueous phase and an organic phase. ijirset.com A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports the bromide anion (from a source like sodium bromide) from the aqueous phase into the organic phase containing the alcohol precursor. ijirset.comcrdeepjournal.org This process accelerates the reaction, allows for milder conditions, and can reduce the need for anhydrous organic solvents. ijirset.com

Recent advancements in catalysis also include the development of synergistic catalytic systems. For instance, the combination of a chiral hydrogen bond donor (HBD) catalyst and an achiral onium salt has been shown to be effective in nucleophilic substitution reactions to form alkyl halides. researchgate.neted.ac.uk While initially demonstrated for fluorination, this principle can be extended to bromination, where the cooperative action of the catalysts enhances the solubility and reactivity of the bromide salt, enabling efficient C-Br bond formation. researchgate.neted.ac.uk

Photoredox catalysis offers another modern approach for the synthesis of alkyl halides from readily available precursors like aldehydes. nih.gov This method involves the generation of an alkyl radical from a 1,4-dihydropyridine (B1200194) (DHP) derivative of an aldehyde, which then couples with a halogen radical. nih.gov Using inexpensive and atom-economical halogen sources like sodium bromide, this strategy provides a mild and highly selective pathway to alkyl bromides. nih.gov

The following table summarizes various catalytic approaches applicable to C-Br bond formation.

| Catalytic Strategy | Catalyst Type | Key Advantages | Potential Application for this compound Synthesis |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium/Phosphonium Salts (e.g., Tetrabutylammonium bromide) | Milder reaction conditions, use of aqueous phases, reduced organic solvent waste, increased reaction rates. ijirset.comacs.org | Nucleophilic substitution of 5-phenoxypentanol using NaBr. |

| Synergistic Catalysis | Chiral Hydrogen Bond Donor (HBD) + Onium Salt | Enhanced solubility and reactivity of halide salts, potential for asymmetric synthesis. researchgate.neted.ac.uk | High-efficiency bromination of 5-phenoxypentanol derivatives. |

| Photoredox Catalysis | Visible-light photocatalysts | Use of inexpensive halogen sources (NaBr), mild reaction conditions, high functional group tolerance and site selectivity. nih.gov | Deformylative bromination of a 6-phenoxyhexanal (B1344188) precursor. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and sustainable processes. This involves the careful selection of solvents, reagents, and catalytic systems to minimize waste, reduce energy consumption, and avoid hazardous substances.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. acs.org Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, which may involve etherification followed by bromination, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are emerging as greener alternatives to ethers like THF or 1,4-dioxane. CPME is noted for its stability, resistance to peroxide formation, and reduced waste stream generation. 2-MeTHF can be derived from renewable resources like corncobs. The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), also presents a green approach. These compounds can act as both the solvent and a nucleophilic source of bromide, facilitating reactions like the cleavage of aryl alkyl ethers under acidic conditions to regenerate phenols, which can be a step in certain synthetic routes. nih.gov

Atom Economy and Waste Reduction: Catalytic methods inherently align with the principles of green chemistry by reducing the need for stoichiometric reagents that contribute to low atom economy. For example, using a catalytic amount of a phase-transfer catalyst with sodium bromide is preferable to using reagents like phosphorus tribromide (PBr₃), which generates significant inorganic waste. Furthermore, developing processes that utilize water as a solvent, as is often possible with phase-transfer catalysis, significantly improves the environmental profile of the synthesis. ijirset.com

Alternative Reagents: The choice of brominating agent is also crucial. Traditional methods might employ elemental bromine, which is highly toxic and corrosive. Green approaches favor the use of bromide salts like NaBr in conjunction with an oxidizing agent or a catalytic system that generates the active brominating species in situ, thereby avoiding the handling of bulk bromine. tkla.irresearchgate.net

The table below highlights the application of green chemistry principles in this context.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacing traditional ether solvents with greener alternatives like Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF). |

| Use of Renewable Feedstocks | Utilizing solvents derived from biomass, such as 2-MeTHF. |

| Catalysis | Employing phase-transfer catalysts to minimize waste and enable the use of water as a solvent. ijirset.com |

| Atom Economy | Using bromide salts (e.g., NaBr) in catalytic cycles instead of stoichiometric reagents like PBr₃ to reduce byproduct formation. nih.gov |

| Designing Safer Chemicals | Generating reactive brominating species in situ to avoid handling and storage of hazardous reagents like liquid bromine. worktribe.com |

Flow Chemistry and Continuous Processing for Scalability

For the large-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These technologies enable better control over reaction parameters, enhance safety, and facilitate seamless scalability from the laboratory to industrial production. nih.govd-nb.info

In a continuous-flow setup, reagents are continuously pumped through a network of tubes and reactors. This approach offers superior heat and mass transfer compared to batch reactors, which is particularly beneficial for managing exothermic reactions such as brominations. nih.govjst.org.in The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, drastically reducing the risks associated with thermal runaway or the handling of toxic intermediates. worktribe.com

A potential continuous-flow synthesis of this compound could involve the following steps:

A stream of 5-phenoxypentanol dissolved in a suitable solvent is mixed with a stream of a brominating agent (e.g., HBr or a solution of NaBr with an acid catalyst) at a T-junction.

The combined stream flows through a heated reactor coil, where the reaction time (residence time) is precisely controlled by the flow rate and the reactor length.

The output stream can then be directed through an in-line purification module, such as a liquid-liquid separator or a column packed with a scavenger resin, to remove byproducts and unreacted starting materials. worktribe.comnih.gov

This "telescoped" approach, where multiple reaction and purification steps are connected in a continuous sequence, eliminates the need for manual handling and isolation of intermediates, leading to a more efficient and automated process. nih.gov The scalability of a flow process is straightforward; production can be increased by simply running the system for a longer duration or by "numbering-up" – running multiple identical systems in parallel.

The following table compares batch processing with continuous flow processing for the synthesis of this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface-area-to-volume ratio; difficult to control in large reactors. | Excellent heat transfer due to high surface-area-to-volume ratio of microreactors. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior temperature control. worktribe.com |

| Scalability | Complex; often requires re-optimization of reaction conditions. | Simple; achieved by extending run time or numbering-up systems. d-nb.info |

| Process Control | Difficult to maintain consistent conditions throughout the reactor. | Precise control over temperature, pressure, and residence time, leading to higher consistency. jst.org.in |

| Automation | More challenging to fully automate. | Easily integrated with automated control systems for continuous, unattended operation. nih.gov |

Advanced Chemical Transformations and Mechanistic Insights

Coupling Reactions

Carbon-carbon bond formation is fundamental to organic synthesis, and coupling reactions provide a powerful means to achieve this. 5-Phenoxypentyl Bromide can serve as an electrophilic partner in various cross-coupling methodologies.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be used to form C(sp³)–C(sp²), C(sp³)–C(sp³), and other types of carbon-carbon bonds. wikipedia.orgnih.gov

In a potential Negishi coupling, this compound (an sp³-hybridized halide) would react with an organozinc reagent (R'-ZnX) in the presence of a palladium catalyst, such as one bearing phosphine (B1218219) ligands. wikipedia.orgyoutube.com The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group (R') from the organozinc reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology would allow the phenoxypentyl moiety to be coupled with a wide range of aryl, vinyl, or alkyl groups depending on the organozinc reagent used. organic-chemistry.orgyoutube.com

While many cross-coupling reactions proceed through organometallic catalytic cycles, some can involve radical intermediates. Phenolic compounds, in general, can undergo oxidative coupling reactions that proceed via phenoxyl radicals. researchgate.netdntb.gov.ua However, for a coupling reaction involving the alkyl bromide portion of this compound, a different type of radical mechanism would be implicated.

Under certain conditions, such as with specific catalysts or initiators, the carbon-bromine bond could undergo homolytic cleavage to generate a 5-phenoxypentyl radical. This radical species could then participate in a coupling process. The formation of radicals from alkyl halides can sometimes be a competing or alternative pathway in transition metal-catalyzed reactions, although it is often less controlled than the two-electron oxidative addition/reductive elimination pathways. The specific conditions required to promote a radical coupling mechanism with this compound would need to be carefully selected to avoid unwanted side reactions.

Palladium and Nickel Catalysis in C-C Bond Formation

Palladium and nickel-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org Reactions such as the Suzuki-Miyaura, Negishi, and related couplings are powerful tools for connecting different carbon frameworks. wikipedia.orglibretexts.orgwikipedia.org While this compound is an alkyl bromide and could theoretically serve as an electrophilic partner in these reactions, specific literature detailing its application in palladium or nickel-catalyzed C-C bond formation is not extensively documented.

The general mechanism for these reactions, for instance the Suzuki coupling, involves a catalytic cycle that begins with the oxidative addition of an organohalide to a low-valent metal center (typically Pd(0) or Ni(0)). nobelprize.orglibretexts.org This is followed by a transmetalation step with an organoboron (Suzuki) or organozinc (Negishi) reagent and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.orglibretexts.org

For an alkyl bromide like this compound, a significant challenge in these coupling reactions is the potential for β-hydride elimination from the alkyl-metal intermediate. However, advancements in ligand design have led to catalyst systems that can effectively suppress this side reaction, expanding the scope to include sp³-hybridized electrophiles. nih.govsquarespace.com Nickel catalysts, in particular, have shown significant promise in coupling alkyl electrophiles due to their unique mechanistic pathways, which can involve radical intermediates. squarespace.comresearchgate.net

Table 1: Key Features of Palladium and Nickel Cross-Coupling Reactions

| Feature | Palladium Catalysis (e.g., Suzuki, Negishi) | Nickel Catalysis |

| Typical Catalyst State | Pd(0)/Pd(II) cycle libretexts.org | Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles squarespace.com |

| Common Substrates | Aryl/vinyl halides/triflates, growing scope for alkyl halides wikipedia.orgyonedalabs.com | Aryl/vinyl halides, excels with alkyl halides and C-O electrophiles udel.edu |

| Key Challenge with Alkyls | β-Hydride elimination | Control of radical pathways |

| Advantages | High functional group tolerance, well-studied mechanisms nobelprize.org | Lower cost, unique reactivity, effective for challenging substrates nih.gov |

While direct examples involving this compound are scarce, the principles of these powerful C-C bond-forming reactions provide a framework for its potential use in synthesizing more complex molecules featuring the 5-phenoxypentyl moiety.

Derivatization Strategies for Analytical and Synthetic Applications

Formation of Activated Esters for Further Transformations

The conversion of alkyl halides into esters is a fundamental transformation in organic synthesis. This compound, as a primary alkyl bromide, is an excellent substrate for nucleophilic substitution with carboxylate anions to form esters. This reaction, often carried out in the presence of a non-nucleophilic base, provides a straightforward route to a wide array of 5-phenoxypentyl esters.

These ester derivatives are valuable for several reasons. They can serve as protected forms of carboxylic acids or alcohols, act as intermediates for the synthesis of amides and other acid derivatives, or be the final target molecules themselves. The process can be facilitated by various methods, including classic S_N2 reactions with alkali metal carboxylate salts or through modern esterification techniques like Steglich esterification, where a carboxylic acid is activated in situ. nih.gov Enzymatic synthesis using lipases also offers a mild and selective alternative for ester formation. nih.gov

Although specific studies detailing the synthesis of activated esters directly from this compound are not prevalent, the general reactivity of alkyl bromides supports its utility in such transformations. For example, reacting this compound with the sodium salt of a carboxylic acid would readily yield the corresponding 5-phenoxypentyl ester, a versatile intermediate for further synthetic elaboration.

Spectroscopic Characterization of Derivatized Products (e.g., NMR, LC-MS, FTIR)

The structural confirmation of any newly synthesized derivative of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for mapping the proton environment of a 5-phenoxypentyl derivative. Key signals would include multiplets for the aromatic protons of the phenoxy group, a characteristic triplet for the methylene (B1212753) group adjacent to the phenoxy oxygen (O-CH₂), and distinct signals for the other methylene groups of the pentyl chain. The signal for the terminal methylene group would shift significantly depending on the substituent replacing the bromine. For instance, in an ester derivative (R-COO-CH₂-), this signal would appear further downfield compared to the starting bromide. ¹³C NMR provides complementary information on the carbon skeleton.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for determining the molecular weight of the derivatized product and confirming its purity. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural clues, helping to confirm the identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For an ester derivative of this compound, a strong absorption band in the region of 1735-1750 cm⁻¹ would confirm the presence of the carbonyl (C=O) group, which is absent in the starting material. The characteristic C-O stretching of the ether linkage would also be observable. nih.gov

Table 2: Expected Spectroscopic Data for a Generic 5-Phenoxypentyl Ester Derivative

| Technique | Expected Observation | Structural Information Provided |

| ¹H NMR | Aromatic protons (~6.9-7.3 ppm), O-CH₂ triplet (~4.0 ppm), C=O-O-CH₂ triplet (~4.2 ppm), Aliphatic CH₂ multiplets (~1.5-1.9 ppm) | Confirms presence and connectivity of phenoxy and pentyl ester moieties. |

| ¹³C NMR | Aromatic carbons, Aliphatic carbons, Carbonyl carbon (~170 ppm) | Confirms the complete carbon framework of the molecule. |

| LC-MS | A peak at the expected retention time with the correct molecular ion mass [M+H]⁺ or [M+Na]⁺ | Confirms molecular weight and purity. |

| FTIR | Strong C=O stretch (~1740 cm⁻¹), C-O ether stretch (~1240 cm⁻¹) | Confirms the presence of key ester and ether functional groups. |

Cyclization Reactions in Heterocyclic Synthesis

Role as a Building Block in Constructing Cyclic Systems

This compound serves as a versatile building block for incorporating a flexible five-carbon chain with a terminal phenoxy group into larger molecular structures, including cyclic systems. Its primary reactivity as an electrophile allows it to alkylate a variety of nucleophiles, such as amines, thiols, and carbanions, which is often the initial step in a cyclization sequence. nih.gov

The 5-phenoxypentyl chain can be used as a linker to connect two reactive sites within a molecule, setting the stage for an intramolecular cyclization to form a new ring. The length of the pentyl chain is particularly well-suited for the formation of medium-sized rings, which are often challenging to synthesize. Alternatively, it can be attached to a pre-existing ring system, modifying its properties or providing a handle for further functionalization.

Formation of Five- and Six-Membered Heterocycles

The synthesis of five- and six-membered heterocycles is a major focus of organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. frontiersin.orgfrontiersin.org this compound can be a key reagent in constructing such systems.

A common strategy involves the N-alkylation of a nitrogen-containing heterocycle or a primary/secondary amine that has another nucleophilic site. For example, reaction with a compound containing both an amine and an active methylene group could lead to an initial alkylation at the nitrogen, followed by a subsequent base-mediated intramolecular cyclization to form a new five- or six-membered nitrogen-containing ring.

While specific literature examples detailing the use of this compound in the synthesis of named heterocyclic systems are not abundant, its fundamental reactivity makes it a suitable precursor for such endeavors. The general approach would involve a two-step sequence:

Alkylation: A suitable bifunctional nucleophile is reacted with this compound to attach the phenoxypentyl group.

Cyclization: The resulting intermediate is then induced to cyclize, forming the desired heterocyclic ring.

This strategy allows for the introduction of the lipophilic and flexible 5-phenoxypentyl side chain, which can be crucial for modulating the biological activity of the final heterocyclic compound.

Multi-component Reactions Incorporating this compound Analogs

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While direct participation of this compound in well-known MCRs is not extensively documented, its structural motifs can be incorporated into MCRs through strategically designed analogs. The primary approaches would involve modifying the phenoxypentyl structure to include functionalities amenable to classic MCRs, such as carboxylic acids for Passerini reactions or isocyanides for Ugi and Passerini reactions.

One potential application lies in the synthesis of complex heterocyclic structures like chromenes. The synthesis of functionalized 2H-chromenes, for instance, can be achieved through a one-pot, three-component reaction. nih.gov A general scheme for such a reaction involves a salicylaldehyde, an active methylene compound (like malononitrile), and a third component which could be an alcohol or another nucleophile. nih.gov An analog of this compound, such as 5-phenoxy-1-pentanol, could potentially participate as the alcohol component in such a reaction, leading to the incorporation of the 5-phenoxypentyl ether moiety into the final chromene structure.

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of peptidomimetics and other biologically relevant molecules. mdpi.comwikipedia.orgnih.gov These reactions typically involve an isocyanide, a carbonyl compound, a carboxylic acid, and in the case of the Ugi reaction, an amine. wikipedia.orgnih.gov An analog of this compound could be designed to participate in these reactions. For example, 5-phenoxypentanoic acid could serve as the carboxylic acid component in a Passerini reaction, leading to the formation of an α-acyloxy carboxamide bearing the phenoxypentyl chain. Similarly, a 5-phenoxypentyl isocyanide could be synthesized and utilized as a key starting material.

The general mechanism of the Passerini reaction involves the initial interaction of the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide to form a nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is subsequently trapped by the carboxylate to yield the final α-acyloxy amide product. The Ugi reaction follows a similar pathway, with the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to generate the nitrilium intermediate. nih.gov

The table below illustrates hypothetical examples of how this compound analogs could be incorporated into well-established multi-component reactions.

| Multi-component Reaction | This compound Analog | Other Reactants | Potential Product Class |

| Passerini Reaction | 5-Phenoxypentanoic acid | Aldehyde, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | 5-Phenoxypentylamine | Aldehyde, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

| Chromene Synthesis | 5-Phenoxy-1-pentanol | Salicylaldehyde, Malononitrile | 2-Amino-4-(alkoxymethyl)-4H-chromene |

These examples highlight the potential for creating diverse molecular scaffolds incorporating the 5-phenoxypentyl moiety through the strategic application of multi-component reactions.

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. For reactions involving this compound, such as its formation via Williamson ether synthesis or its subsequent nucleophilic substitution reactions, identifying transient species can provide invaluable insights into reaction pathways and the formation of potential byproducts.

In the context of the Williamson ether synthesis, which is a common method for preparing ethers like this compound from a phenoxide and a dihaloalkane (e.g., 1,5-dibromopentane), the primary reaction proceeds through a classic SN2 mechanism. The key intermediate in an SN2 reaction is the transition state, where the nucleophile (phenoxide) attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously. While the transition state itself is not an isolable intermediate, its structure and energy dictate the reaction rate.

Beyond the transition state, other transient species can be considered, particularly in more complex reaction systems. For instance, in multi-component reactions where an analog of this compound might participate, key intermediates such as nitrilium ions are formed. nih.gov In the Ugi reaction, the condensation of an amine and a carbonyl compound forms an iminium ion, which then reacts with an isocyanide to generate a stable nitrilium intermediate. This intermediate is subsequently trapped by a carboxylate to form the final product. The characterization of such intermediates, often through spectroscopic means, is vital for confirming the proposed reaction mechanism.

In reactions where this compound acts as a substrate, for example, in intramolecular cyclization reactions, the formation of cyclic intermediates or transition states would be of interest. The propensity of the phenoxy group to participate in neighboring group participation could lead to the formation of a cyclic oxonium ion intermediate, which would then be attacked by a nucleophile. The identification of such an intermediate would provide strong evidence for this mechanistic pathway.

Computational Chemistry Applications in Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways and understanding the intricacies of chemical reactions at a molecular level. For reactions involving this compound, computational methods can be employed to model reaction profiles, calculate activation energies, and predict the geometries of transition states and intermediates.

A key area of application is the study of the SN2 reaction, which is fundamental to both the synthesis of this compound and its subsequent reactions. DFT calculations can be used to model the potential energy surface of the reaction between a phenoxide and an alkyl halide. mdpi.com These calculations can provide detailed information about the structure of the pentacoordinate transition state, including bond lengths and angles, as well as the activation energy barrier for the reaction. Such studies can help to explain the reactivity of different substrates and the influence of solvent effects on the reaction rate.

Furthermore, computational chemistry can be used to investigate the potential for competing reaction pathways, such as elimination reactions (E2) that can occur alongside SN2 reactions, especially with sterically hindered substrates or strong bases. By calculating the activation energies for both the SN2 and E2 pathways, the selectivity of the reaction can be predicted under different conditions.

In the context of more complex transformations, such as the intramolecular cyclization of this compound or its analogs, DFT calculations can be used to explore different possible cyclization pathways. For instance, the feasibility of a direct intramolecular SN2 reaction versus a pathway involving neighboring group participation by the ether oxygen can be assessed by comparing the calculated activation barriers for each pathway.

The table below summarizes the types of information that can be obtained from computational studies on reactions involving this compound and its analogs.

| Computational Method | Information Obtained | Relevance to this compound Reactions |

| DFT Calculations | Transition state geometries and energies | Understanding the SN2 mechanism in its synthesis and reactions. |

| Potential Energy Surface (PES) Mapping | Identification of reaction intermediates and transition states | Elucidating complex reaction pathways, such as intramolecular cyclizations. |

| Solvation Models | Effect of solvent on reaction rates and mechanisms | Predicting optimal reaction conditions for synthesis and transformations. |

| Frequency Calculations | Characterization of stationary points as minima or transition states | Confirming the nature of calculated structures on the reaction pathway. |

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the factors that control the reactivity and selectivity of this compound.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful methods for monitoring the progress of chemical reactions in real-time. chemrxiv.orgrsc.org These techniques allow for the direct observation of the consumption of reactants, the formation of products, and in some cases, the detection of reaction intermediates without the need for sampling and quenching the reaction.

For reactions involving this compound, in situ FTIR spectroscopy can be a valuable tool. The progress of its synthesis via the Williamson ether synthesis, for example, could be monitored by observing the disappearance of the O-H stretching vibration of phenol (B47542) (if starting from phenol and a base) and the appearance of the characteristic C-O-C stretching vibrations of the ether product. Similarly, in subsequent reactions of this compound, the disappearance of the C-Br stretching vibration could be tracked to monitor its consumption. The real-time data obtained from in situ FTIR can be used to determine reaction kinetics, identify the end-point of the reaction, and detect the formation of any significant byproducts. chemrxiv.org

In situ NMR spectroscopy offers another powerful approach for monitoring reactions involving this compound. rsc.org By conducting the reaction directly within an NMR tube, the changes in the chemical shifts and integrals of the protons and carbons in the reactants and products can be followed over time. For the synthesis of this compound, one could monitor the disappearance of the signals corresponding to the starting phenoxide and 1,5-dibromopentane (B145557), and the appearance of the new signals corresponding to the this compound product. This technique is particularly useful for distinguishing between isomers and for quantifying the amounts of different species in the reaction mixture at any given time.

The data below illustrates the type of information that can be obtained from in situ spectroscopic monitoring of a hypothetical reaction involving this compound.

| Spectroscopic Technique | Observable Change | Information Gained |

| In Situ FTIR | Decrease in intensity of C-Br stretch; Increase in intensity of a new functional group stretch (e.g., C=O, C≡N) | Reaction rate, reaction completion, detection of intermediates with characteristic IR absorptions. |

| In Situ ¹H NMR | Shift in the signals of the methylene protons adjacent to the bromine atom; Appearance of new signals corresponding to the product. | Reaction kinetics, product formation, identification of byproducts by their unique proton signals. |

| In Situ ¹³C NMR | Shift in the signal of the carbon atom bonded to bromine; Appearance of new carbon signals in the product. | Confirmation of product structure, monitoring of isomeric distribution. |

The application of these in situ spectroscopic techniques can provide a wealth of information about the dynamics of reactions involving this compound, leading to a more complete understanding of the reaction mechanism and facilitating the optimization of reaction conditions.

Applications in Advanced Organic Synthesis and Material Science

Precursor for Pharmaceuthetically Relevant Compounds

The phenoxypentyl moiety is a structural feature present in several molecules of therapeutic interest. 5-Phenoxypentyl bromide acts as a key alkylating agent, enabling the introduction of this five-carbon chain linked to a phenyl group via an ether bond into various molecular scaffolds.

The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is a significant target for drug development. While extensive research has been conducted on the synthesis of cannabinoid receptor agonists for potential therapeutic applications, the use of this compound as a direct precursor in the synthesis of these specific compounds is not prominently documented in the reviewed scientific literature.

Muscarinic antagonists are a class of drugs that block the activity of the muscarinic acetylcholine (B1216132) receptor. mdpi.com These agents are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD). nih.gov Aclidinium bromide, a long-acting inhaled muscarinic antagonist, is used as a maintenance treatment for COPD. nih.gov

The synthesis of Aclidinium Bromide involves a crucial quaternization step. Specifically, its synthesis is achieved by reacting (3R)-quinuclidinol 2-hydroxy-2,2-dithien-2-ylacetate with 3-phenoxypropyl bromide . nih.govresearchgate.net This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the quinuclidine (B89598) ring onto the electrophilic carbon of the phenoxypropyl bromide, leading to the formation of the quaternary ammonium (B1175870) salt, Aclidinium Bromide.

While the approved synthesis of Aclidinium Bromide utilizes the three-carbon chain analogue, this compound can be employed in analogous reactions to synthesize similar quaternary ammonium derivatives with longer alkyl chains. The general reaction mechanism would involve the quaternization of a tertiary amine, such as the nitrogen atom in the azabicyclo[2.2.2]octane core, to yield a muscarinic antagonist candidate with a phenoxypentyl group.

| Reactant 1 | Reactant 2 (Alkylaing Agent) | Product | Reaction Type |

|---|---|---|---|

| Tertiary Amine Precursor (e.g., (3R)-Quinuclidinol ester) | This compound | Quaternary Ammonium Salt (Phenoxypentyl derivative) | Quaternization (SN2) |

The phenoxyalkyl structural motif is explored in medicinal chemistry for the development of new therapeutic agents. Research has shown that molecules incorporating phenoxy groups can exhibit cytotoxic activity against cancer cell lines. nih.govresearchgate.net

For example, various phenoxy chalcones and their pyrazoline derivatives have been synthesized and evaluated for their anticancer activity against breast cancer cell lines. nih.gov Additionally, novel series of 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivatives have been synthesized and identified as potential lead compounds for cancer treatment. researchgate.net Other research has focused on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives as anti-breast cancer agents.

In these contexts, this compound serves as a critical reagent for introducing the phenoxypentyl group onto various heterocyclic or aromatic scaffolds. The lipophilic nature of the phenoxypentyl chain can influence the compound's pharmacokinetic properties, such as cell membrane permeability, which is a crucial factor for the biological activity of potential antitumor agents. While some studies show certain antibacterial agents can suppress cancer cell proliferation, and some antineoplastic agents have antibacterial properties, a direct synthetic route from this compound to a compound with established dual antitumor and antibacterial activity is not explicitly detailed in the reviewed literature.

The development of novel antiviral agents is a continuous effort in pharmaceutical research. The incorporation of phenoxyalkyl chains into heterocyclic nuclei is a strategy employed in the design of potential antiviral compounds. Research into 1-[ω-(phenoxy)alkyl]uracil derivatives has identified them as potential inhibitors of human adenovirus replication. The synthesis of these compounds involves the reaction of a silylated 5-bromouracil (B15302) with an appropriate ω-phenoxyalkyl bromide, followed by amination.

Furthermore, other studies have focused on modifying known antiviral agents to create new derivatives with enhanced activity. For instance, phenoxy alkyl-isoxazole derivatives have been synthesized and shown to have an inhibitory effect on human rhinoviruses. Although these specific examples may use phenoxyalkyl bromides with varying chain lengths, this compound is a suitable reagent for synthesizing analogues with a five-carbon linker, allowing for systematic structure-activity relationship (SAR) studies.

| Core Structure | Alkylating Agent | Resulting Compound Class | Potential Viral Target | Reference |

|---|---|---|---|---|

| 5-Bromouracil | ω-(Phenoxy)alkyl Bromide | 1-[ω-(Phenoxy)alkyl]uracil derivatives | Human Adenovirus | |

| Isoxazole precursor | Phenoxy alkyl halide | 1,2,4-Oxadiazole-phenoxy alkyl-isoxazole derivatives | Human Rhinovirus |

Utility in Ionic Liquid Research

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C). They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive as "green" solvents and catalysts in organic synthesis.

This compound is an ideal precursor for the synthesis of a specific class of ionic liquids, namely phenoxyalkyl pyridinium (B92312) bromide salts. The synthesis is typically a straightforward quaternization reaction, often referred to as the Menshutkin reaction. In this process, a pyridine (B92270) derivative (such as pyridine or 4-picoline) acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound.

This SN2 reaction results in the formation of a quaternary pyridinium cation with a phenoxypentyl N-substituent and a bromide anion. The properties of the resulting ionic liquid, such as its melting point, viscosity, and miscibility, can be fine-tuned by modifying the structure of the pyridine ring or by anion exchange. The synthesis of analogous compounds with shorter alkyl chains, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide and 4-methyl-1-(4-phenoxybutyl)pyridin-1-ium salts, has been successfully reported.

| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Pyridine | This compound | Toluene or Acetonitrile | 1-(5-Phenoxypentyl)pyridinium Bromide | Menshutkin Reaction (Quaternization) |

Application of Ionic Liquids as Solvents and Catalysts

This compound serves as a key precursor in the synthesis of specialized ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, often lauded as "designer solvents" due to their tunable physicochemical properties, including thermal stability, negligible vapor pressure, and variable hydrophobicity. auctoresonline.orgrsc.org The synthesis of ILs incorporating the 5-phenoxypentyl moiety typically involves a quaternization reaction, a fundamental process in organic chemistry. auctoresonline.org

In this synthesis, a nitrogen-containing heterocyclic compound, such as 1-methylimidazole (B24206) or pyridine, acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. mdpi.com This SN2 reaction results in the formation of a quaternary ammonium salt, where the 5-phenoxypentyl group is covalently bonded to the nitrogen atom of the heterocycle, and the bromide ion serves as the counter-anion. mdpi.comnih.gov

The resulting ionic liquid, for instance, 1-(5-phenoxypentyl)-3-methylimidazolium bromide, possesses unique characteristics imparted by the long phenoxy-terminated alkyl chain. This chain can influence the IL's miscibility with organic solvents and its solvation properties. auctoresonline.orgrsc.org These tailored ILs can be employed as advanced solvents or catalysts in a multitude of organic reactions. researchgate.netmdpi.com Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic compounds (VOCs). As catalysts, they can act as phase-transfer catalysts or their acidic/basic properties can be tuned for specific transformations. auctoresonline.orgmdpi.com The ability to modify the cation with functional groups like the 5-phenoxypentyl group allows for the creation of task-specific ionic liquids for applications ranging from synthesis to extraction processes. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Cation | Product Anion |

|---|---|---|---|---|

| This compound | 1-Methylimidazole | Quaternization (SN2) | 1-(5-Phenoxypentyl)-3-methylimidazolium | Bromide |

Building Block in Polymer Chemistry and Functional Materials

The molecular structure of this compound, featuring a reactive bromide group at one end and a stable phenoxy group at the other, makes it a valuable building block for the synthesis of functional polymers and specialty chemicals.

Synthesis of Monomers for Advanced Polymers

This compound is a versatile starting material for the synthesis of novel monomers intended for advanced polymer production. While not a monomer itself, it can be readily converted into polymerizable molecules, such as acrylates or methacrylates. A plausible and efficient synthetic route involves a two-step process.

First, this compound is converted to 5-phenoxypentan-1-ol. This is typically achieved via a nucleophilic substitution reaction where the bromide is displaced by a hydroxide (B78521) ion (from a source like sodium hydroxide). The second step is an esterification reaction. The newly formed 5-phenoxypentan-1-ol is reacted with acrylic acid, methacrylic acid, or their more reactive derivatives (like acryloyl chloride or methacryloyl chloride) to yield the corresponding 5-phenoxypentyl acrylate (B77674) or 5-phenoxypentyl methacrylate (B99206) monomer. mdpi.commdpi.com

These monomers can then undergo polymerization, often via free-radical polymerization, to produce polymers with a -(CH2)5-O-Ph side chain. The incorporation of the phenoxypentyl group into the polymer backbone can significantly influence the material's properties, such as its thermal stability, refractive index, and hydrophobicity, making it suitable for applications in specialty coatings, optical materials, and other functional materials.

Integration into Specialty Chemical Production

As a reactive intermediate, this compound is utilized in the production of various specialty chemicals. Its primary role is that of an alkylating agent, enabling the introduction of the 5-phenoxypentyl group into a wide range of organic molecules. This moiety, consisting of a flexible five-carbon aliphatic chain and a rigid aromatic phenyl group connected by an ether linkage, can impart desirable properties to the target molecule.

For example, in the synthesis of pharmaceutical intermediates or active ingredients, the phenoxy group can mimic biological structures or participate in crucial intermolecular interactions, while the pentyl chain provides spacing and flexibility. In materials science, attaching this group to dyes, liquid crystals, or other functional molecules can modify their solubility, thermal behavior, and self-assembly properties. The robust ether bond ensures the stability of the introduced group under various conditions.

Contributions to Analytical Chemistry Reagent Development

The unique chemical properties of this compound make it a candidate for the development of specialized reagents for analytical chemistry, particularly in the field of chromatography and mass spectrometry.

Derivatization Reagents for Chromatography-Mass Spectrometry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.net Analytes that are polar, non-volatile, or lack a strong chromophore or ionizable group can be challenging to analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

This compound can function as an effective derivatization reagent, particularly for acidic compounds like carboxylic acids. researchgate.netthermofisher.com The reaction involves the alkylation of the carboxylate anion to form a 5-phenoxypentyl ester. This transformation has several analytical advantages:

Improved Chromatographic Behavior : The conversion of a polar carboxylic acid into a less polar ester significantly increases its retention in reversed-phase HPLC, moving it away from the solvent front and potential interferences. nih.gov

Enhanced MS Detection : The phenoxy group can facilitate ionization in certain MS techniques. More importantly, the presence of a single bromine atom in the derivatized molecule is a powerful tool for identification. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. nih.gov This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks), providing a clear and easily recognizable signature for the derivatized analyte. nih.govnih.gov

This strategy of using brominated reagents to "tag" molecules for easier identification and quantification is a well-established technique in metabolomics and environmental analysis. nih.govnih.gov

| Property | Before Derivatization (e.g., Carboxylic Acid) | After Derivatization (5-Phenoxypentyl Ester) | Analytical Benefit |

|---|---|---|---|

| Polarity | High | Low | Improved retention in reversed-phase HPLC. |

| Volatility | Low | Increased | Potential for GC analysis. |

| MS Isotopic Signature | Typically based on Carbon-13 | Characteristic 1:1 ratio M and M+2 peaks | Facilitates unambiguous identification and confirmation. nih.gov |

Future Research Directions and Unexplored Avenues

Stereoselective Synthesis Involving 5-Phenoxypentyl Bromide

The development of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. While this compound is achiral, its alkyl bromide functionality serves as a key handle for introducing chirality through stereoselective reactions.

Future research could focus on leveraging the bromide as a leaving group in nucleophilic substitution reactions where the incoming nucleophile or the catalyst dictates the stereochemical outcome. A significant area of exploration involves catalyst-controlled stereoselective reactions. While uncatalyzed SN1 reactions involving alkyl halides can lead to racemic mixtures, and substrate-controlled SN2 reactions depend on a pre-existing chiral center, modern catalysis offers pathways to induce stereoselectivity. masterorganicchemistry.comnih.gov

An unexplored avenue is the use of this compound as an electrophile in asymmetric alkylation reactions. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the coupling of this compound with prochiral enolates in the presence of a chiral catalyst could yield products with a newly formed stereocenter.

| Potential Reaction Type | Description | Key Challenge | Potential Catalyst Class |

| Asymmetric Nucleophilic Substitution | Reaction with a nucleophile to create a stereocenter at the carbon bearing the bromine. | Achieving high enantioselectivity against a simple primary bromide. | Chiral Phase-Transfer Catalysts, Chiral Metal Complexes |

| Enantioselective Cross-Coupling | Coupling with an organometallic reagent using a chiral catalyst. | Preventing background uncatalyzed reactions and ensuring high stereocontrol. | Chiral Nickel or Palladium Complexes |

| Desymmetrization Reactions | Using the phenoxypentyl group to modify a prochiral molecule, creating two stereocenters. | Controlling both relative and absolute stereochemistry. | Organocatalysts, Lewis Acid Catalysts |

These approaches would transform this compound from a simple linker into a valuable building block for the synthesis of complex, stereochemically defined molecules.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for molecular editing, offering more atom-economical routes to complex molecules. nih.gov this compound offers two distinct types of C-H bonds for potential functionalization: the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the pentyl chain.

Aromatic C-H Functionalization: The phenoxy group can act as a directing group for ortho-C-H activation, guiding a transition metal catalyst to functionalize the positions adjacent to the oxygen atom. Future work could explore palladium, rhodium, or ruthenium-catalyzed C-H arylations, alkylations, or acylations to introduce new substituents onto the aromatic ring. This strategy would provide a modular route to a library of substituted phenoxy derivatives, which are difficult to access through traditional methods.

Aliphatic C-H Functionalization: The selective functionalization of the pentyl chain presents a greater challenge due to the presence of multiple similar C-H bonds. Research in this area could draw inspiration from late-stage functionalization studies, employing catalysts that exhibit site-selectivity based on steric or electronic factors. nih.gov For example, iron or manganese-based catalysts could be investigated for their ability to perform site-selective hydroxylation or amination on the pentyl chain, remote from the existing functional groups. Overcoming the challenge of selectivity among the methylene (B1212753) groups would be a significant advance. nih.gov

| Target Site | Potential Transformation | Guiding Principle | Potential Catalyst System |

| Aromatic C-H (ortho) | Arylation, Alkylation | Directing group effect of the ether oxygen. | Palladium(II) with specialized ligands. |

| Aromatic C-H (meta/para) | Borylation | Steric control with bulky ligands. | Iridium-based catalysts. |

| Aliphatic C-H (e.g., C4) | Hydroxylation, Amination | Steric/electronic bias from catalyst. | Iron or Manganese Porphyrin mimics. |

| Aliphatic C-H (e.g., C5) | Halogenation | Radical relay halogenation. | N-Bromosuccinimide with light/initiator. |

Photoredox and Electrocatalytic Transformations

Visible-light photoredox catalysis and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods, often proceeding through radical or ionic intermediates that exhibit unique reactivity. princeton.edu The alkyl bromide moiety in this compound is an ideal handle for such transformations.

Photoredox Catalysis: Under photoredox conditions, this compound can undergo single-electron reduction to generate a 5-phenoxypentyl radical. This radical intermediate can participate in a wide array of reactions. For instance, it could be coupled with electron-deficient alkenes (a Giese-type addition) or undergo cross-coupling with aryl halides. ethz.ch This provides a powerful alternative to traditional tin-based radical chemistry. okstate.edu The greater reduction potential of iridium-based photocatalysts could enable the reduction of this unactivated alkyl bromide. ethz.ch

Electrocatalysis: Electrochemical methods can also be used to activate the C-Br bond. nih.gov Cathodic reduction can generate the 5-phenoxypentyl radical or even a carbanion equivalent, which can then react with various electrophiles. nih.gov Electrocatalytic cross-coupling reactions, for example, could pair this compound with another alkyl halide without the need for pre-forming organometallic reagents. nih.govacs.org Furthermore, electrocatalysis could be employed for transformations like the borylation of the alkyl bromide, providing access to valuable alkyl boronic esters under transition-metal-free conditions. organic-chemistry.org

| Methodology | Intermediate | Potential Product Class | Key Advantage |

| Photoredox Catalysis | 5-Phenoxypentyl Radical | Alkylated arenes, functionalized alkanes | Mild reaction conditions, avoids toxic reagents. |

| Electrocatalysis (Reductive) | 5-Phenoxypentyl Radical/Anion | Cross-coupled products (Csp³-Csp³) | Transition-metal-free coupling. |

| Electrocatalysis (Borylation) | 5-Phenoxypentyl Anion | 5-Phenoxypentylboronic esters | Access to versatile synthetic intermediates. |

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. northwestern.edu The dual functionality of this compound makes it an attractive building block, or "tecton," for constructing such assemblies.

The phenoxy group can participate in π-π stacking interactions or act as a coordinating ligand for metal centers. The terminal bromide provides a reactive site for covalent modification, allowing it to be anchored to surfaces or other molecules. This could be exploited in the design of functional materials. For example, self-assembled monolayers (SAMs) on gold or silica (B1680970) surfaces could be formed using a thiol-terminated analogue derived from this compound. The exposed phenoxy groups could then be used to create a surface with specific recognition properties.

In nanotechnology, this compound could be used as a surface-modifying agent for nanoparticles. By attaching this molecule to the surface of quantum dots or metallic nanoparticles, researchers could tune their solubility and create a platform for further functionalization via reactions at the phenoxy ring.

| Application Area | Role of this compound | Key Interactions | Potential Function |

| Crystal Engineering | Molecular Tecton | π-π stacking, halogen bonding | Formation of ordered porous materials. |

| Surface Modification | Anchoring Ligand | Covalent bond formation (post-substitution) | Creation of functionalized surfaces. |

| Nanoparticle Functionalization | Capping Agent | Coordination, covalent attachment | Tuning solubility, providing reactive sites. |

| Liquid Crystals | Mesogen Component | Anisotropic molecular shape | Development of new display materials. |

Bio-inspired Catalysis for this compound Reactions

Nature provides a rich source of inspiration for designing highly efficient and selective catalysts. ethz.ch Bio-inspired approaches could lead to novel methods for selectively transforming this compound.

Ether Cleavage: Enzymes like cytochrome P450 are capable of cleaving strong C-O bonds. acs.org Future research could focus on developing synthetic mimics of these enzymes to selectively cleave the phenoxy ether bond under mild conditions, which is a traditionally challenging transformation. nih.govorganic-chemistry.org This could involve designing metal-organic frameworks (MOFs) or other porous materials that contain active sites capable of activating the ether linkage. acs.org

Dehalogenation: Haloalkane dehalogenases are enzymes that catalyze the hydrolysis of alkyl halides. nih.gov A bio-inspired approach could involve creating artificial dehalogenases that recognize the phenoxypentyl structure. This could be achieved by incorporating a catalytic motif (e.g., a nucleophilic carboxylate) into a molecularly imprinted polymer or a synthetic peptide scaffold designed to bind the substrate. Such a catalyst could offer a green and highly selective method for converting the bromide to an alcohol, providing an alternative to traditional reagents.

| Target Functionality | Biological Inspiration | Potential Catalyst Design | Prospective Outcome |

| C-O Ether Bond | Cytochrome P450, Methyltransferases | Zinc-based Lewis acid systems, MOFs with open metal sites. | Selective cleavage to phenol (B47542) and a pentanol (B124592) derivative. |

| C-Br Bond | Haloalkane Dehalogenases | Artificial metalloenzymes, molecularly imprinted polymers. | Green and selective conversion to 5-phenoxypentanol. |

By exploring these advanced catalytic and structural avenues, the scientific community can unlock the full potential of this compound as a versatile tool in modern chemical synthesis and materials science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Phenoxypentyl Bromide in high purity for research purposes?

- Methodological Answer: The synthesis typically involves alkylation of phenoxide ions with 1,5-dibromopentane under controlled conditions. Key parameters include:

- Reagents: Potassium carbonate as a base, dimethylformamide (DMF) as a solvent, and elevated temperatures (60–80°C) to drive the reaction .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor purity via GC or HPLC (>95% purity threshold) .

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to 1,5-dibromopentane) and reaction time (8–12 hours) to minimize by-products like dialkylated derivatives .

Q. What safety protocols and personal protective equipment (PPE) are recommended when handling this compound?

- Methodological Answer:

- Engineering Controls: Use fume hoods with laminar airflow and closed-system reactors to prevent vapor exposure .

- PPE: Wear nitrile gloves (EN 374 compliant), chemical-resistant lab coats, and safety goggles. For prolonged handling, add a face shield and respiratory protection (N95 mask or half-face respirator with organic vapor cartridges) .

- Emergency Measures: Immediate decontamination with soap/water for skin contact; eye exposure requires 15-minute flushing with saline .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer:

- NMR Analysis: H NMR (CDCl₃, 400 MHz) identifies key signals: δ 1.6–1.8 ppm (pentyl chain CH₂), δ 3.4–3.6 ppm (Br-CH₂), and δ 6.8–7.3 ppm (aromatic protons) .

- Mass Spectrometry: ESI-MS or GC-MS confirms molecular ion peaks (M⁺ at m/z 242/244 for ) .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions under varying conditions?

- Methodological Answer:

- Variable Screening: Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) vs. polar protic solvents (ethanol, water) at temperatures ranging from 25°C to 80°C .

- Kinetic Studies: Use H NMR to track bromide displacement rates. Compare activation energies via Arrhenius plots under different solvent dielectric constants .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict transition states and regioselectivity in SN2 vs. SN1 pathways .

Q. What strategies can be employed to resolve contradictions in literature data regarding the stability of this compound under different storage conditions?

- Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Compare with controls stored at –20°C in amber glass .

- Mechanistic Probes: Use radical scavengers (e.g., BHT) to test if decomposition involves free-radical pathways. Monitor bromide ion release via ion chromatography .

- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in published stability data, accounting for variables like solvent purity and analytical methods .

Q. How can this compound be utilized as an intermediate in the synthesis of novel materials with tailored physicochemical properties?

- Methodological Answer:

- Polymer Functionalization: React with polyethylenimine (PEI) to create quaternary ammonium-containing polymers for antimicrobial coatings. Characterize via FTIR (C-Br stretch at 550 cm⁻¹ disappearance) .

- Liquid Crystal Design: Incorporate into mesogenic compounds via Williamson ether synthesis. Study phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy .

- Crosslinking Agents: Use in epoxy resin formulations to enhance thermal stability (TGA analysis up to 300°C) and mechanical strength (DMA for storage modulus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。